N-(1-(4-tert-Butyl-2-ethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzamide
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Overview
Description
N-(1-(4-tert-Butyl-2-ethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzamide is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-tert-Butyl-2-ethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-tert-butyl-2-ethoxyphenylboronic acid with appropriate reagents to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2,6-difluorobenzoyl chloride under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-tert-Butyl-2-ethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms, using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in various substituted benzamides .
Scientific Research Applications
N-(1-(4-tert-Butyl-2-ethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-(4-tert-Butyl-2-ethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-tert-butyl-2-ethoxyphenyl)ethanol: This compound shares a similar core structure and is used in related applications.
Etoxazole: Known for its use as an acaricide, etoxazole has a similar chemical framework and is used in pest control.
Uniqueness
N-(1-(4-tert-Butyl-2-ethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzamide is unique due to its specific substitution pattern and the presence of both hydroxyl and difluorobenzamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
153281-82-4 |
---|---|
Molecular Formula |
C21H25F2NO3 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[1-(4-tert-butyl-2-ethoxyphenyl)-2-hydroxyethyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C21H25F2NO3/c1-5-27-18-11-13(21(2,3)4)9-10-14(18)17(12-25)24-20(26)19-15(22)7-6-8-16(19)23/h6-11,17,25H,5,12H2,1-4H3,(H,24,26) |
InChI Key |
AIVPNFIVSJEWBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C(CO)NC(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
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